molecular formula C15H15ClN4O3 B5018450 4-(2-aminoethylamino)-N-(3-chlorophenyl)-3-nitrobenzamide

4-(2-aminoethylamino)-N-(3-chlorophenyl)-3-nitrobenzamide

Cat. No.: B5018450
M. Wt: 334.76 g/mol
InChI Key: OLIXKYRWXVVHFS-UHFFFAOYSA-N
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Description

4-(2-aminoethylamino)-N-(3-chlorophenyl)-3-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with an aminoethylamino group, a chlorophenyl group, and a nitro group, making it a versatile molecule for chemical reactions and applications.

Properties

IUPAC Name

4-(2-aminoethylamino)-N-(3-chlorophenyl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O3/c16-11-2-1-3-12(9-11)19-15(21)10-4-5-13(18-7-6-17)14(8-10)20(22)23/h1-5,8-9,18H,6-7,17H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIXKYRWXVVHFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC(=C(C=C2)NCCN)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-aminoethylamino)-N-(3-chlorophenyl)-3-nitrobenzamide typically involves multi-step organic reactions. One common approach is the nitration of a benzamide derivative followed by the introduction of the aminoethylamino group and the chlorophenyl group through substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and substitution reactions using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(2-aminoethylamino)-N-(3-chlorophenyl)-3-nitrobenzamide can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aminoethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the benzamide core.

Scientific Research Applications

4-(2-aminoethylamino)-N-(3-chlorophenyl)-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-aminoethylamino)-N-(3-chlorophenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-aminoethyl)-5-(3-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one
  • (2-aminoethyl)[(3-chlorophenyl)methyl]ethylamine dihydrochloride

Uniqueness

4-(2-aminoethylamino)-N-(3-chlorophenyl)-3-nitrobenzamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

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